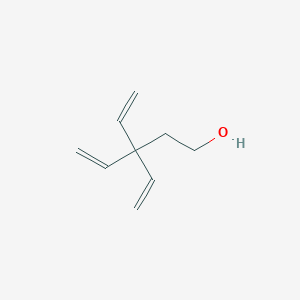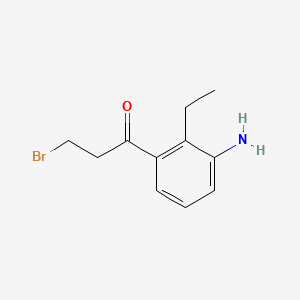
Coumarin, 3-amino-4-diethylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-amino-4-diethylamino-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in medicine, agriculture, and industry. The addition of amino and diethylamino groups to the coumarin structure enhances its chemical reactivity and biological properties, making it a valuable compound for various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-amino-4-diethylamino-, typically involves the following steps:
Knoevenagel Condensation: This reaction involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate in the presence of a base such as piperidine.
Formylation: The resulting coumarin derivative is then subjected to Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride and dimethylformamide in 1,2-dichloroethane.
Industrial Production Methods
Industrial production of Coumarin, 3-amino-4-diethylamino-, follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and reduce production costs. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin, 3-amino-4-diethylamino-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and bases like triethylamine or pyridine.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-amino-4-diethylamino-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Coumarin, 3-amino-4-diethylamino-, involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting their function.
Cellular Pathways: The compound can modulate cellular pathways involved in cell proliferation, apoptosis, and oxidative stress, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Coumarin, 3-amino-4-diethylamino-, can be compared with other similar compounds such as:
3-Aminocoumarin: Lacks the diethylamino group, resulting in different fluorescence properties and biological activities.
4-Aminocoumarin: Has the amino group at the 4-position, leading to variations in chemical reactivity and applications.
7-Diethylamino-4-methylcoumarin: Contains a methyl group at the 4-position and a diethylamino group at the 7-position, used primarily as a fluorescent dye.
Conclusion
Coumarin, 3-amino-4-diethylamino-, is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it valuable for research in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
Eigenschaften
CAS-Nummer |
101468-13-7 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3-amino-4-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)12-9-7-5-6-8-10(9)17-13(16)11(12)14/h5-8H,3-4,14H2,1-2H3 |
InChI-Schlüssel |
VGSSSRDHKMKFIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C(=O)OC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


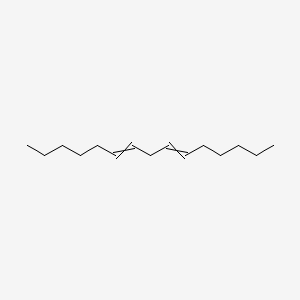
![Benzene, 1,4-bis[(4-ethenyl-2-methoxyphenoxy)methyl]-](/img/structure/B14068306.png)

![3,6,8-Trichloropyrimido[5,4-c]pyridazine](/img/structure/B14068313.png)
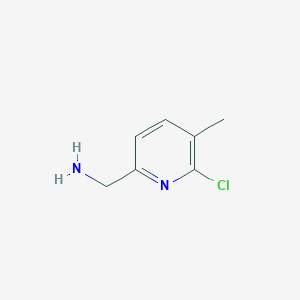
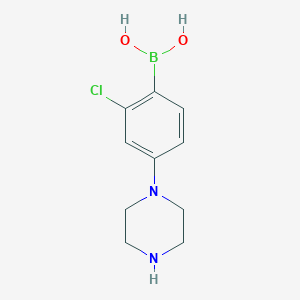



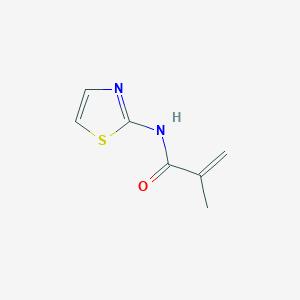
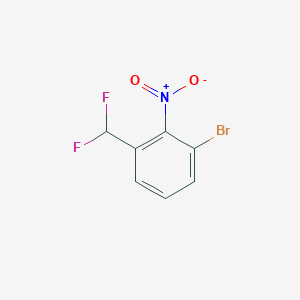
![[(2,4-Dichlorophenyl)methylidene]hydrazine](/img/structure/B14068353.png)
